N-(2H-1,3-benzodioxol-5-yl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo-pyrimidine core substituted with a benzodioxol group at the carboxamide position. This compound belongs to a class of thiazolo[3,2-a]pyrimidine derivatives, which are of significant pharmacological interest due to their structural diversity and bioactivity, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The benzodioxol moiety (a methylenedioxybenzene derivative) is notable for its electron-rich aromatic system, which may enhance binding interactions in biological systems compared to simpler aryl substituents.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c18-12(9-6-15-14-17(13(9)19)3-4-22-14)16-8-1-2-10-11(5-8)21-7-20-10/h1-2,5-6H,3-4,7H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYBEWDLIGFPPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common method includes the reaction of quinoline-3-carboxylic acid with thionyl chloride to form an intermediate, which is then reacted with 4-aminoacetophenone. This intermediate undergoes a Claisen-Schmidt condensation with piperonal in the presence of a base such as potassium hydroxide in ethanol under ultrasonic irradiation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-(2H-1,3-benzodioxol-5-yl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Ethyl-3,7-biphenyl-5-[3-nitrophenyl]-8,8a-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (4i) Substituents: Nitrophenyl at position 5, biphenyl at positions 3 and 5. Properties: Grey solid, m.p. 211–213°C, IR absorption at 1628 cm⁻¹ (C=O stretch), 71% yield.
N-(4-Methyl-1,3-benzothiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Substituents: Benzothiazol group at the carboxamide position. Properties: Molecular formula C₁₅H₁₀N₄O₂S₂, monoisotopic mass 342.0245 Da. Comparison: The benzothiazol group confers sulfur-based aromaticity, which may improve metabolic stability but reduce polarity relative to benzodioxol.
Ethyl-2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Substituents: Carboxybenzylidene at position 2, phenyl at position 4. Properties: Forms hydrogen-bonded chains in the crystal lattice via C—H···O interactions.
Physicochemical and Spectral Properties
- Key Observations :
- The benzodioxol group’s electron-donating nature may lower melting points compared to nitro- or chloro-substituted analogues due to reduced intermolecular dipole interactions.
- Amide C=O stretches (~1630 cm⁻¹) align with ester derivatives, indicating similar electronic environments for the carbonyl group .
Research Findings and Implications
- Crystallography : Benzodioxol derivatives are expected to exhibit distinct packing motifs compared to nitro- or methoxy-substituted analogues due to the rigid, planar benzodioxol ring. For example, trimethoxybenzylidene derivatives () show dihedral angles of 80.94° between thiazolopyrimidine and benzene rings, while fluorophenyl derivatives () form zigzag chains via C—H···F bonds .
- Stability : The carboxamide group in the target compound may confer greater hydrolytic stability than ester or carboxylate derivatives, as seen in sulfonamide analogues () .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a benzodioxole moiety and a thiazolo-pyrimidine core , which are critical for its biological activity. The benzodioxole structure is associated with various pharmacological effects, while the thiazolo-pyrimidine framework contributes to its potential as an anticancer agent.
Molecular Structure
| Property | Details |
|---|---|
| Molecular Formula | C14H10N4O3S |
| Molecular Weight | 302.32 g/mol |
| CAS Number | Not specified in search results |
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have shown that derivatives of benzodioxole exhibit cytotoxic effects against various cancer cell lines. A study identified a benzodioxole derivative that significantly inhibited cell proliferation in A549 human lung adenocarcinoma cells and C6 rat glioma cells while demonstrating low toxicity to normal NIH/3T3 cells .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of DNA Synthesis : Similar compounds have been reported to disrupt DNA synthesis in cancer cells, leading to apoptosis.
- Mitochondrial Membrane Potential Disruption : Compounds with a benzodioxole structure have been shown to disturb mitochondrial function in cancer cells, triggering apoptotic pathways .
- Enzyme Inhibition : Some thiazolo-pyrimidine derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer progression .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. Compounds in this class have been investigated for their ability to inhibit COX enzymes:
- COX Inhibition Studies : Research has demonstrated that certain thiazolo-pyrimidine derivatives exhibit significant inhibition of COX-1 and COX-2 enzymes, which are key players in the inflammatory response .
Study 1: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the cytotoxicity of benzodioxole-based compounds:
- Objective : To assess the anticancer potential against A549 and C6 cell lines.
- Findings : The most effective derivative showed an IC50 value indicating potent activity against these cancer cells while sparing normal cells from toxicity.
Study 2: Mechanistic Insights into Apoptosis
Another investigation focused on understanding the mechanisms behind the anticancer activity:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
